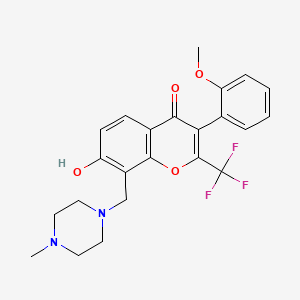
7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23F3N2O4 and its molecular weight is 448.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Hydroxy-3-(2-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Hydroxyl group at position 7
- Methoxyphenyl group at position 3
- Piperazine moiety at position 8
- Trifluoromethyl group at position 2
Its molecular formula is C23H23F3N2O4 with a molecular weight of approximately 448.43 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . The compound acts as an adjuvant to enhance the efficacy of existing antibiotics.
- Anticancer Properties : Exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown significant activity against melanoma cells in vitro and reduced metastasis in vivo . The presence of the piperazine group is thought to play a crucial role in its anticancer efficacy.
- Antiviral Effects : Preliminary studies suggest potential antiviral activity against Hepatitis C Virus (HCV), with some derivatives displaying selective indices greater than 20 . The structure-activity relationship (SAR) studies indicate that modifications in the piperazine moiety can significantly impact antiviral potency.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Biomolecules : The compound interacts with various cellular targets, which may include enzymes involved in cellular signaling pathways. This interaction is crucial for its antimicrobial and anticancer effects.
- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation in resistant bacterial strains, enhancing their susceptibility to antibiotics .
- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, the compound may induce cell cycle arrest and promote apoptosis through intrinsic pathways, leading to decreased cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Showed significant antimicrobial activity against drug-resistant strains. |
| Study B | Demonstrated cytotoxic effects on melanoma cells with reduced metastasis in animal models. |
| Study C | Identified antiviral activity against HCV with promising SAR results. |
属性
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-27-9-11-28(12-10-27)13-16-17(29)8-7-15-20(30)19(14-5-3-4-6-18(14)31-2)22(23(24,25)26)32-21(15)16/h3-8,29H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZEFKYKRLIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














